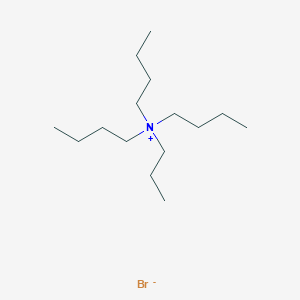
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester is an organic compound with the molecular formula C8H17O5P. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For acetic acid, (diethoxyphosphinothioyl)-, ethyl ester, the synthesis can be achieved through the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods: On an industrial scale, esters are often produced using similar esterification reactions but with optimized conditions to increase yield and efficiency. This may involve the use of continuous reactors, higher temperatures, and more efficient catalysts .
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Esters can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid (HCl) and excess water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).
Reduction: Employs reducing agents like LiAlH4 under anhydrous conditions.
Major Products:
Hydrolysis: Produces acetic acid and ethanol.
Reduction: Yields ethanol.
Transesterification: Forms different esters depending on the alcohol used.
Applications De Recherche Scientifique
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, (diethoxyphosphinothioyl)-, ethyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the carboxylic acid and alcohol . The molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl Acetate: Another ester with the formula CH3COOC2H5, commonly used as a solvent.
Methyl Butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl Acetate: Known for its banana-like odor, used in the food and beverage industry.
Uniqueness: Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and potential biological activities compared to other simple esters .
Propriétés
Numéro CAS |
34159-44-9 |
|---|---|
Formule moléculaire |
C8H17O4PS |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphinothioylacetate |
InChI |
InChI=1S/C8H17O4PS/c1-4-10-8(9)7-13(14,11-5-2)12-6-3/h4-7H2,1-3H3 |
Clé InChI |
WRXUKZITGHODSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)




